1-Naphthylpropionat

Übersicht

Beschreibung

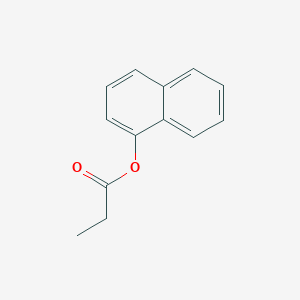

1-Naphthyl propionate, also known as propionic acid 1-naphthyl ester, is a chemical compound with the molecular formula C13H12O2 . It has a molecular weight of 200.24 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 1-Naphthyl propionate is represented by the linear formula C13H12O2 . This indicates that the molecule is composed of 13 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.

Chemical Reactions Analysis

1-Naphthyl propionate is known to be a substrate for esterase . In the context of insecticide resistance, it has been found that certain strains of cotton aphids exhibited resistance to malathion when compared to 1-Naphthyl propionate .

Physical And Chemical Properties Analysis

1-Naphthyl propionate has a boiling point of 135°C, a flash point of 110°C, and a specific gravity of 0.94 at 20°C .

Wissenschaftliche Forschungsanwendungen

Forschung zur Insektenresistenz

„1-Naphthylpropionat“ wurde in Studien zur Untersuchung des Niveaus der Insektenresistenz verwendet, insbesondere in Bezug auf die Aktivität und Expression von Carboxylesterasen. Beispielsweise wurde diese Verbindung in der Forschung an Malathion-resistenten und -empfindlichen Stämmen von Baumwollblattläusen (Aphis gossypii) verwendet .

Analyse von Termiten-Darmenzymen

Diese Verbindung wurde auch in der Untersuchung von Esterase-Genen im Darm von Termiten wie Reticulitermes flavipes verwendet. Die Forschung konzentrierte sich auf das Verständnis der Rolle dieser Enzyme bei Juvenilhormon-Esterasen .

Proteomforschungs

„this compound“ wird als biochemisches Mittel für die Proteomforschung erwähnt, die die Untersuchung von Proteomen und ihren Funktionen umfasst .

Safety and Hazards

Wirkmechanismus

Target of Action

1-Naphthyl propionate is a biochemical compound that primarily targets carboxylesterase enzymes . These enzymes play a crucial role in the metabolism of ester and amide compounds, contributing to the detoxification processes in organisms .

Mode of Action

The compound interacts with its targets by serving as a substrate for the carboxylesterase enzymes . The enzymes catalyze the hydrolysis of 1-Naphthyl propionate, leading to the formation of 1-naphthol and propionic acid . This interaction results in the modulation of the enzyme’s activity, influencing the metabolic processes within the organism .

Biochemical Pathways

1-Naphthyl propionate is involved in the ester metabolism pathway . The hydrolysis of the compound by carboxylesterase enzymes leads to the production of 1-naphthol and propionic acid . These products can further participate in various biochemical reactions, contributing to the organism’s metabolic diversity .

Result of Action

The hydrolysis of 1-Naphthyl propionate by carboxylesterase enzymes results in the production of 1-naphthol and propionic acid . These metabolites can influence various cellular and molecular processes within the organism, potentially impacting its physiological state . The specific effects of these metabolites are dependent on the organism’s metabolic context and the presence of other interacting factors .

Eigenschaften

IUPAC Name |

naphthalen-1-yl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-13(14)15-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXPDEZCWCPLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953294 | |

| Record name | Naphthalen-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3121-71-9 | |

| Record name | 1-Naphthyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3121-71-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalen-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NAPHTHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VQM4E5EPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-naphthyl propionate in studying bacterial enzymes?

A1: 1-Naphthyl propionate serves as a valuable tool for characterizing esterase enzymes produced by bacteria. For instance, a study investigated esterases from the ruminal bacterium Butyrivibrio fibrisolvens. Researchers found that the bacterium produced enzymes that could degrade 1-naphthyl acetate faster than 1-naphthyl propionate, indicating a preference for shorter-chain substrates. [] This information helps understand the role of these enzymes in bacterial metabolism and nutrient breakdown.

Q2: How is 1-naphthyl propionate used in stereochemical analysis?

A2: 1-naphthyl propionate, specifically its (R)-enantiomer, forms a key component of Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) derivatives. These derivatives, like (R)-2-methoxy-2-(1-naphthyl)propionate, are widely employed in NMR spectroscopy to determine the absolute configuration of chiral alcohols and amines. [, ] The anisotropic effect of the naphthyl group in the ester derivative induces distinct chemical shifts in the NMR spectra, allowing researchers to differentiate between enantiomers.

Q3: Can you elaborate on the applications of 1-naphthyl propionate derivatives in organic synthesis?

A3: Derivatives of 1-naphthyl propionate, like ethyl 3-(1-naphthyl)propionate, serve as valuable starting materials in organic synthesis. One such example is the total synthesis of 5,6-dihydro-4H-benz[de]anthracene. This polycyclic aromatic hydrocarbon was synthesized using ethyl 3-(1-naphthyl)propionate as a precursor through a series of reactions, including a crucial double intramolecular cyclization. [] This demonstrates the utility of 1-naphthyl propionate derivatives in constructing complex molecules.

Q4: How does the structure of 1-naphthyl propionate relate to its activity as an esterase substrate?

A4: The structure of 1-naphthyl propionate influences its interaction with esterase enzymes. Studies on Butyrivibrio fibrisolvens revealed that its esterases exhibited varying hydrolysis rates for different 1-naphthyl esters. [] The enzymes displayed a preference for 1-naphthyl acetate over 1-naphthyl propionate, suggesting that the size and structure of the acyl group influence substrate binding and enzyme activity.

Q5: Are there any known applications of 1-naphthyl propionate in genetic studies?

A5: While not directly related to 1-naphthyl propionate itself, the research highlights the use of esterases, enzymes that can hydrolyze esters like 1-naphthyl propionate, as genetic markers in geese. [] By analyzing the variations in esterase enzymes within different goose populations, researchers can gain insights into genetic diversity and population structure. This highlights the broader relevance of esterases and their substrates, like 1-naphthyl propionate, in biological research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)

![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)